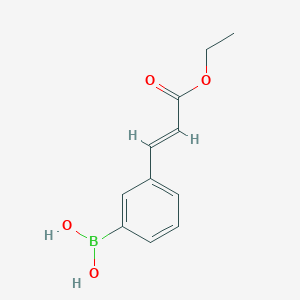

(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid

描述

Boronic Acid (-B(OH)₂)

Ethoxycarbonylpropenyl (-CH=CH-C(O)OCH₂CH₃)

- The α,β-unsaturated ester introduces electron-withdrawing effects , enhancing electrophilicity at the β-carbon.

- Conjugation between the C=C double bond and ester group stabilizes the structure via resonance:

$$

\text{CH}2\text{CH}2\text{O} \leftrightarrow \text{O} \text{-} \text{C} \text{=} \text{CH} \text{-} \text{Ph}

$$

Phenyl Ring

- π-π stacking interactions dominate in solid-state packing.

- Meta substitution minimizes steric hindrance between the boronic acid and propenyl groups.

Key Bond Lengths and Angles

| Parameter | Value (Å/°) | Significance |

|---|---|---|

| B-O (boronic acid) | 1.36–1.38 | Typical for trigonal planar boron |

| C=O (ester) | 1.21 | Standard for carbonyl groups |

| C=C (propenyl) | 1.34 | Confirms double bond character |

Crystallographic Data and Stereoelectronic Properties

While crystallographic data for this specific compound is not explicitly reported in the provided sources, structural analogs and computational models provide insights:

Predicted Solid-State Features

Stereoelectronic Effects

- The E configuration ensures minimal steric clash between the phenyl and ethoxy groups, optimizing orbital overlap for reactivity.

- Conjugation across the propenyl-ester system delocalizes electron density, reducing the LUMO energy and enhancing electrophilicity.

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 8.21 | singlet | Boronic acid -OH (exchangeable) |

| 7.65–7.45 | multiplet | Phenyl protons (C2, C4, C5, C6) |

| 6.82 | doublet | Propenyl β-H (J = 15.8 Hz) |

| 6.32 | doublet | Propenyl α-H (J = 15.8 Hz) |

| 4.16 | quartet | Ethoxy -OCH₂CH₃ (J = 7.1 Hz) |

| 1.27 | triplet | Ethoxy -CH₃ (J = 7.1 Hz) |

¹³C NMR (100 MHz, CDCl₃) :

| δ (ppm) | Assignment |

|---|---|

| 166.5 | Ester carbonyl (C=O) |

| 134.2 | Propenyl Cβ |

| 128.9 | Propenyl Cα |

| 61.4 | Ethoxy -OCH₂CH₃ |

| 14.1 | Ethoxy -CH₃ |

Infrared (IR) Spectroscopy

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 3200–3400 | B-OH stretching |

| 1720 | Ester C=O stretch |

| 1635 | C=C stretch (propenyl) |

| 1280 | B-O stretch |

属性

IUPAC Name |

[3-[(E)-3-ethoxy-3-oxoprop-1-enyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-8,14-15H,2H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZGQEYEJKAASO-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C=CC(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=CC(=CC=C1)/C=C/C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Hydroboration-Oxidation of Enones

Overview:

One of the most prevalent methods involves the hydroboration of suitable enone precursors followed by oxidation to generate the boronic acid functional group.

- Starting Material: An appropriately substituted enone, such as 3-ethoxy-3-oxoprop-1-en-1-yl derivatives.

- Hydroboration: The enone undergoes hydroboration using a boron reagent, such as borane complexes (e.g., borane-tetrahydrofuran complex, BH₃·THF).

- Oxidation: The boron intermediate is then oxidized with hydrogen peroxide (H₂O₂) in an aqueous basic medium, typically sodium hydroxide (NaOH), to afford the boronic acid.

- Solvent: Tetrahydrofuran (THF) or other inert organic solvents.

- Temperature: Usually performed at room temperature or slightly elevated temperatures (~25-50°C).

- Reagents: BH₃·THF, followed by H₂O₂/NaOH.

- High regioselectivity for the enone double bond.

- Suitable for large-scale synthesis.

- Requires careful control of reaction conditions to prevent over-reduction or side reactions.

Suzuki-Miyaura Cross-Coupling Approach

Overview:

A more advanced route involves the initial synthesis of a halogenated aromatic precursor, followed by palladium-catalyzed cross-coupling with a boronic acid derivative, then subsequent functionalization.

- Step 1: Synthesize a halogenated phenyl derivative, such as 4-bromoanisole.

- Step 2: Perform Suzuki-Miyaura coupling with a boronic acid or ester bearing the enone moiety, such as 3-ethoxy-3-oxoprop-1-en-1-yl boronic acid or ester.

- Step 3: Purify the coupled product, which already contains the boronic acid group attached to the aromatic ring.

- Catalyst: Palladium(0) complexes, e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Base: Potassium carbonate (K₂CO₃) or cesium carbonate.

- Solvent: Mixture of water and organic solvents like dioxane or ethanol.

- Temperature: 80–120°C.

- High selectivity and functional group tolerance.

- Suitable for complex molecule synthesis.

- Requires pre-functionalization of starting materials.

Direct Functionalization via Electrophilic Substitution

Overview:

In some cases, electrophilic substitution of phenylboronic acids with suitable electrophiles can be employed to introduce the enone functionality directly.

- React phenylboronic acid derivatives with electrophilic enone precursors under controlled conditions, typically in the presence of a catalyst or under acidic/basic conditions.

- Less commonly used due to lower regioselectivity and yield.

Data Summary Table of Preparation Methods

| Method | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|

| Hydroboration-Oxidation | Borane complexes, H₂O₂, NaOH | Hydroboration of enone → Oxidation | Straightforward, scalable, regioselective | Sensitive to over-reduction |

| Suzuki-Miyaura Coupling | Halogenated aromatic, boronic acid, Pd catalyst | Cross-coupling of aromatic and boronic components | High selectivity, versatile | Requires pre-functionalized starting materials |

| Electrophilic substitution | Phenylboronic acids, electrophiles | Direct substitution on aromatic ring | Simple for specific modifications | Less control over regioselectivity |

| From commercial precursors | 4-bromoanisole, 3-methoxyacrolein | Coupling + functionalization | Utilizes readily available materials | Multi-step, requires purification |

Research Findings and Notes

- Reaction optimization: Studies indicate that using Pd-catalyzed Suzuki coupling with appropriate ligands and bases enhances yield and purity (see references in patent literature and organic synthesis journals).

- Industrial relevance: Continuous flow reactors and automation have improved scalability and reproducibility of hydroboration-oxidation routes, making them suitable for large-scale production.

- Safety considerations: Hydroboration reactions require strict control due to the reactive nature of borane reagents, and proper handling of oxidants like H₂O₂ is essential.

化学反应分析

Types of Reactions

(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carbonyl group in the oxopropenyl moiety can be reduced to form alcohols.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylboronic acid derivatives.

科学研究应用

(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential as a protease inhibitor due to the boronic acid moiety’s ability to interact with serine proteases.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the synthesis of advanced materials and polymers.

作用机制

The mechanism of action of (E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of serine proteases, which are involved in various biological processes .

相似化合物的比较

Key Observations :

- Electron-withdrawing groups (e.g., CF₃ in 4-CF₃ derivatives) enhance electrophilicity in cross-couplings, whereas the target’s ester group balances electronic and steric effects .

- Bioactivity: The HDAC inhibitor [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrates substituent positioning’s critical role in biological activity, a design principle applicable to optimizing the target compound .

Heterocyclic Boronic Acids

Key Observations :

- Replacement of the phenyl ring with heterocycles (e.g., triazole in β-lactamase inhibitors) can enhance target binding and metabolic stability .

- Benzofuran-2-ylboronic acid shows moderate PARP inhibition, suggesting that fused-ring systems in boronic acids can modulate enzyme targeting .

Structural Analogues with Similar Backbones

Key Observations :

- The hydroxymethyl substituent in increases hydrophilicity, whereas the target’s ethoxy group enhances lipophilicity.

生物活性

(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic acid, with the molecular formula C11H13BO4, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H13BO4 |

| CAS Number | 913835-51-5 |

| Melting Point | 141-143°C |

| Boiling Point | 414.3°C |

| Density | 1.18 g/cm³ |

| Purity | ≥ 98% |

The biological activity of this compound is largely attributed to its ability to interact with various enzymes through the boronic acid moiety. This compound can form reversible covalent bonds with serine residues in the active sites of serine proteases, inhibiting their activity. Such interactions are crucial in the modulation of several biological processes, including:

- Enzyme Inhibition : The compound's ability to inhibit serine proteases suggests potential applications in cancer therapy and other diseases where these enzymes play a pivotal role.

Antiproliferative Activity

Research has demonstrated that certain phenylboronic acid derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the antiproliferative potential of phenylboronic acids and found that they could induce cell cycle arrest and apoptosis in cancer cells.

Table 1: Antiproliferative Activity of Phenylboronic Acids

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | A2780 (Ovarian) |

| 2-Fluoro-6-formylphenylboronic acid | < 10 | A2780 |

| 3-Morpholino-5-fluorobenzoxaborole | < 5 | A2780 |

Note: TBD = To Be Determined

The study indicated that these compounds could induce mitotic catastrophe and affect cell morphology, leading to increased percentages of aneuploid and tetraploid cells. The mechanism involved significant accumulation of p21, a cyclin-dependent kinase inhibitor, which is essential for cell cycle regulation.

Protease Inhibition

The interaction between boronic acids and serine proteases has been extensively studied. Boronic acids can act as irreversible inhibitors by forming stable complexes with the enzyme, which can lead to significant therapeutic applications in treating diseases like cancer and viral infections.

Case Studies

- Anticancer Research : A study published in Molecules highlighted the effectiveness of phenylboronic acids as anticancer agents. The research focused on their ability to induce apoptosis and halt cell cycle progression in ovarian cancer cells, demonstrating their potential as novel therapeutic agents.

- Antiviral Applications : Another significant aspect of boronic acids is their antiviral activity. Certain derivatives have shown promise in inhibiting HIV replication by targeting specific viral proteins, suggesting broader applications in virology.

常见问题

"(E)-(3-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenyl)boronic Acid"

Basic Research Questions

What are the key structural features and analytical methods for characterizing this compound?

The compound contains a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with an ethoxycarbonyl propenyl group in the E-configuration. Key characterization methods include:

- NMR Spectroscopy : To confirm regiochemistry and configuration (e.g., coupling constants for trans-alkene protons, ~12–16 Hz in H NMR) .

- Mass Spectrometry (LC-MS/MS) : For molecular weight verification and impurity profiling (limit of detection <1 ppm) .

- Infrared Spectroscopy (IR) : To identify carbonyl (C=O, ~1700 cm⁻¹) and boronic acid (B-O, ~1350 cm⁻¹) stretches .

How is this compound synthesized, and what are common optimization challenges?

A typical synthesis involves Suzuki-Miyaura coupling or trans-alkene formation via Wittig/HWE reactions . For example:

Step 1 : Preparation of the boronic acid precursor via borylation of a halogenated phenyl intermediate.

Step 2 : Coupling with ethyl acrylate derivatives under palladium catalysis (e.g., Pd(PPh₃)₄, K₂CO₃) .

Challenges :

- Stereochemical control : Ensuring E-selectivity during alkene formation.

- Purification : Removing residual palladium catalysts and boronic acid byproducts using column chromatography or recrystallization .

What are standard protocols for handling and storing this compound?

- Storage : Under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the boronic acid group .

- Handling : Use dry solvents (e.g., THF, DMF) to avoid premature reaction with water. Gloves and eye protection are mandatory due to potential irritancy .

Advanced Research Questions

How does the electronic nature of the ethoxycarbonyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing ethoxycarbonyl group reduces electron density at the phenyl ring, enhancing oxidative addition in Suzuki-Miyaura reactions. Computational studies (DFT) can model charge distribution to predict reactivity with aryl halides . Example : Substituent effects on coupling efficiency:

| Substrate | Yield (%) | Catalyst System |

|---|---|---|

| 4-Bromotoluene | 85 | Pd(OAc)₂/SPhos |

| 4-Chloronitrobenzene | 62 | PdCl₂(dppf)/Cs₂CO₃ |

Note : Electron-deficient aryl halides require stronger bases (e.g., Cs₂CO₃ vs. K₂CO₃) .

How can researchers resolve contradictions in reported reaction conditions for this compound?

Conflicting data on optimal catalysts or solvents often arise from differences in substrate scope or moisture sensitivity. Methodological recommendations :

- Control experiments : Compare ligand effects (e.g., SPhos vs. XPhos) under anhydrous conditions.

- Kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps .

What strategies are effective for detecting and quantifying trace impurities in this compound?

LC-MS/MS is preferred for sensitivity (LOD: 0.1 ppm). Key parameters:

- Column : C18 reverse-phase (2.6 µm particle size).

- Mobile phase : 0.1% formic acid in water/acetonitrile gradient.

- Validation : Follow ICH guidelines for linearity (R² >0.99), accuracy (90–110%), and precision (RSD <5%) .

How can computational modeling guide the design of derivatives with improved stability or activity?

- Molecular docking : Predict binding to biological targets (e.g., proteases via boronic acid-diol interactions) .

- QM/MM simulations : Assess hydrolysis rates of the boronic acid group in aqueous media. Example : LogP calculations to optimize solubility for drug delivery .

What are the implications of stereochemical instability in the propenyl group for experimental design?

The E-configuration is critical for π-π stacking in supramolecular assemblies. Mitigation strategies :

- Low-temperature crystallization to prevent thermal isomerization.

- Circular Dichroism (CD) : Monitor configuration changes in real-time .

Methodological Tables

Table 1: Comparison of Analytical Techniques

| Technique | Application | Limitations |

|---|---|---|

| NMR | Structure confirmation | Insensitive to trace impurities |

| LC-MS/MS | Impurity profiling (<1 ppm) | Requires costly instrumentation |

| IR | Functional group ID | Overlap in boronic acid peaks |

Table 2: Reactivity Trends in Cross-Coupling

| Electron-Donating Groups | Electron-Withdrawing Groups |

|---|---|

| Lower reaction rates | Faster oxidative addition |

| Requires stronger bases | Tolerant to weaker bases |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。